REACTION_CXSMILES
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C([N:8]([CH:16]([P:25]([O:30][CH2:31][CH3:32])(=[O:29])[O:26][CH2:27][CH3:28])[P:17]([O:22][CH2:23][CH3:24])(=[O:21])[O:18][CH2:19][CH3:20])CC1C=CC=CC=1)C1C=CC=CC=1>C(O)C.[Pd]>[NH2:8][CH:16]([P:17]([O:22][CH2:23][CH3:24])(=[O:21])[O:18][CH2:19][CH3:20])[P:25]([O:26][CH2:27][CH3:28])(=[O:29])[O:30][CH2:31][CH3:32]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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After absorption of 100 ml of hydrogen
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Type
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ADDITION
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Details
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a further 3.4 g of 5% strength Pd/C are added
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Type
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CUSTOM
|
Details
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the hydrogenation is completed at normal pressure and room temperature (reaction time about 16 hours)
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Duration
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16 h
|
Type
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FILTRATION
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Details
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The catalyst is then filtered off with suction
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent, 10.9 g of crude product
|
Type
|
CUSTOM
|
Details
|
are obtained
|
Type
|
CUSTOM
|
Details
|
This is purified on a silica gel column
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Name
|
|
Type
|
|
Smiles
|
NC(P(OCC)(=O)OCC)P(OCC)(=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |